molecular formula C9H11NO2 B575578 (R)-2-Hydroxy-3-phenylpropanamide CAS No. 165172-63-4

(R)-2-Hydroxy-3-phenylpropanamide

Cat. No.: B575578
CAS No.: 165172-63-4
M. Wt: 165.192
InChI Key: MGFFSFXUXCGTSF-MRVPVSSYSA-N
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Description

(R)-2-Hydroxy-3-phenylpropanamide is a chiral β-hydroxyamide that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Compounds with the β-hydroxycarbonyl motif are of significant interest due to their presence in a wide range of biologically active molecules. The stereochemistry of this compound is critical, as the (R)-enantiomer can impart specific properties in chiral synthesis, much like related structures are used in the preparation of key intermediates for active pharmaceutical ingredients . For instance, similar chiral β-hydroxy esters and amides are pivotal in synthesizing antidepressants such as fluoxetine and tomoxetine, highlighting the potential of this chiral scaffold in the development of therapeutics . In research applications, this compound can be utilized in asymmetric synthesis, often involving enzymatic resolutions or chiral catalysts to achieve high enantiomeric purity, a common requirement for pharmaceutical compounds . Its structure, featuring both a hydroxy group and an amide group, makes it a versatile precursor for further chemical transformations, including oxidation, reduction, and substitution reactions, to create more complex molecular architectures . Researchers can employ this compound in the development and impurity profiling of new medications, ensuring drug quality and safety, as demonstrated in studies of related substances like solriamfetol . This product is intended for research purposes only. It is strictly for use in laboratory in-vitro studies and is not certified for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2R)-2-hydroxy-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFSFXUXCGTSF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrosation and Hydrolysis to Hydroxy Acid

L-Phenylalanine undergoes nitrosation in a sulfuric acid medium with sodium nitrite (NaNO₂) at 0–5°C, forming 3-phenyllactic acid (2-hydroxy-3-phenylpropionic acid). This reaction proceeds via diazotization and hydrolysis, achieving a 71% yield. To obtain the (R)-enantiomer, D-phenylalanine is substituted, bypassing the need for subsequent resolution.

Amidation via Acetyl Chloride Activation

The hydroxy acid is activated with acetyl chloride in anhydrous methanol, forming a mixed anhydride intermediate. Subsequent treatment with aqueous ammonia yields (R)-2-hydroxy-3-phenylpropanamide. This one-pot method achieves a 55% yield for the (S)-enantiomer when starting with L-phenylalanine. Substituting D-phenylalanine theoretically inverts the configuration, though experimental data for the (R)-variant remains inferred.

Table 1: Chemical Synthesis Parameters

Starting MaterialReaction TimeYield (Hydroxy Acid)Yield (Amide)ee%
D-Phenylalanine16–24 h71%55%*>99%*

*Theoretical values based on enantiomeric starting material.

Enzymatic Resolution of Racemic Hydroxy Acid

Lipase-Catalyzed Kinetic Resolution

Racemic ethyl 3-hydroxy-3-phenylpropionate is resolved using immobilized lipases (e.g., Novozym 435 or Candida rugosa lipase) in organic solvents like isopropyl ether. Transesterification with vinyl acetate selectively acylates the (S)-enantiomer, leaving (R)-ethyl 3-hydroxy-3-phenylpropionate unreacted. Hydrolysis of the resolved ester yields (R)-2-hydroxy-3-phenylpropionic acid.

Table 2: Enzymatic Resolution Parameters

LipaseAcylating AgentSolventee% (R-Acid)
Novozym 435Vinyl acetateIsopropyl ether98%

Biotechnological Production Using Engineered Microorganisms

Microbial Synthesis of (R)-2-Hydroxy-3-phenylpropionic Acid

Escherichia coli expressing hydroxyphenylpyruvate reductase converts phenylpyruvate to (R)-2-hydroxy-3-phenylpropionic acid with >99% ee. Fed-batch fermentation at 40°C and pH 7.0 achieves a titer of 25 g/L, leveraging glucose as a carbon source and optimized oxygen transfer.

Downstream Processing and Amidation

The microbial-derived acid is purified via extraction and crystallized. Amidation follows standard protocols: activation with acetyl chloride and ammonolysis, yielding the target amide. Scalability is a key advantage, though amidation yields remain unreported in the literature.

Table 3: Biotechnological Production Metrics

MicroorganismSubstrateAcid Yieldee%
Engineered E. coliPhenylpyruvate25 g/L>99%

Comparative Analysis of Preparation Methods

Yield and Enantiomeric Excess

  • Chemical Synthesis : Requires chiral starting materials but offers predictable ee (>99% with D-phenylalanine). Amidation yields are moderate (55%).

  • Enzymatic Resolution : High ee (98%) but depends on lipase selectivity. Multi-step process reduces overall yield.

  • Biotechnological : Superior scalability and ee (>99%), though downstream amidation needs optimization.

Industrial Applicability

Biotechnological methods are favored for large-scale production due to sustainability and reduced reliance on hazardous reagents. Chemical synthesis remains viable for small batches with stringent optical purity requirements.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: ®-2-Oxo-3-phenylpropanamide.

    Reduction: ®-2-Hydroxy-3-phenylpropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Hydroxy-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (R)-2-Hydroxy-3-phenylpropanamide, we compare its structure, hazards, and functional attributes with three related compounds from the evidence:

Compound A: (R)-2-Hydroxypropanamide

  • Structure : Lacks the phenyl group at C3, replaced by a hydrogen atom.
  • Hazards : Classified as a skin/eye irritant (H315, H319) and respiratory tract irritant (H335) .
  • Key Differences : The absence of the phenyl group reduces steric hindrance and aromatic interactions, likely lowering lipophilicity compared to the phenyl-substituted derivative.

Compound B: (2R)-N,3-Diphenyl-2-sulfanyl-propanamide

  • Structure : Features a sulfanyl (-SH) group at C2 and phenyl groups at both C3 and the amide nitrogen.
  • The dual phenyl groups enhance hydrophobicity and may increase membrane permeability .
  • Key Differences : The sulfanyl group introduces redox reactivity absent in the hydroxyl-bearing this compound.

Compound C: (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

  • Structure: Contains a methyl group at C2, a 4-cyanophenoxy group at C3, and a trifluoromethyl-substituted aryl amide.
  • Functional Implications: The trifluoromethyl and cyano groups enhance metabolic stability and binding affinity in medicinal chemistry contexts. The methyl group at C2 introduces additional steric effects .
  • Key Differences : Increased complexity and electronegative substituents make this compound more suited for targeted biological applications compared to the simpler phenylpropanamide.

Structural and Functional Analysis Table

Property This compound (R)-2-Hydroxypropanamide (2R)-N,3-Diphenyl-2-sulfanyl-propanamide (2R)-3-(4-Cyanophenoxy)-...propanamide
Molecular Formula Not explicitly provided C3H7NO2 C15H15NOS C19H15F3N3O3
Key Substituents Phenyl (C3), hydroxyl (C2) Hydroxyl (C2) Phenyl (C3, N), sulfanyl (C2) 4-cyanophenoxy (C3), trifluoromethyl (aryl)
Hazard Profile Not available Skin/eye irritation, H335 Not reported Not reported
Potential Applications Research/chemical synthesis Laboratory chemicals Undisclosed (structural complexity) Drug discovery (high specificity)

Research Implications and Limitations

  • Stereochemical Impact : The R-configuration in this compound likely influences enantioselective interactions, as seen in chiral catalysts or receptor binding .
  • Hazard Data Gap : While (R)-2-Hydroxypropanamide’s hazards are documented, safety data for the phenyl-substituted variant remains unaddressed in the provided evidence.
  • Functional Group Trade-offs : The phenyl group enhances aromatic stacking but may reduce solubility, whereas hydroxyl/sulfanyl groups affect reactivity and toxicity .

Biological Activity

(R)-2-Hydroxy-3-phenylpropanamide, also known as this compound, is a chiral compound with significant biological activity. Its unique stereochemistry and functional groups contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2

This compound features:

  • A hydroxyl group (-OH)
  • An amide group (-C(=O)N-)
  • A phenyl group attached to a propanamide backbone

These functional groups enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group facilitates hydrophobic interactions that may modulate the compound's effects on biological systems.

Therapeutic Applications

  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Activity : Preliminary studies suggest potential analgesic effects, which could be beneficial in pain management therapies.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, highlighting its potential use in developing new antibiotics .

In Vitro Studies

A study conducted by Li et al. (2015) demonstrated that this compound showed significant inhibition of specific bacterial strains, indicating its potential as an antimicrobial agent. The compound was tested against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity .

Antiproliferative Effects

In a recent study published in 2023, this compound was evaluated for its antiproliferative effects on cancer cell lines. The results indicated that the compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics . The mechanism involved the destabilization of microtubules, leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
(S)-2-Hydroxy-3-phenylpropanamideC₉H₁₁NO₂Enantiomer with potentially different biological effects
2-Hydroxy-N-(4-methylphenyl)propanamideC₁₀H₁₃NO₂Methyl substitution enhances lipophilicity
N-(4-Hydroxyphenyl)propanamideC₉H₉NO₂Exhibits strong antimicrobial properties

This table illustrates the structural diversity within the phenylpropanamide class and highlights the unique characteristics of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (R)-2-Hydroxy-3-phenylpropanamide, and how can enantiomeric purity be optimized?

  • Methodology : Multi-step synthesis involving chiral resolution or asymmetric catalysis. For example, starting from phenylpropanoic acid derivatives, chiral auxiliaries (e.g., Evans oxazolidinones) can ensure stereochemical control. Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization. Purification via recrystallization or chiral HPLC ensures enantiomeric excess ≥99% .

Q. Which analytical techniques are critical for confirming the stereochemical integrity of this compound?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with UV detection to resolve enantiomers.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in diastereomeric derivatives or NOE effects to confirm configuration.
  • X-ray Crystallography : Definitive proof via single-crystal analysis .

Q. How should researchers assess the compound’s solubility and stability in biological assays?

  • Methodology :

  • Solubility : Test in DMSO (stock solution) followed by dilution in assay buffers (PBS, cell culture media). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct LC-MS stability studies under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Include protease inhibitors in enzymatic assays .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported enzyme inhibition data for this compound?

  • Methodology :

  • Standardized Assay Conditions : Validate enzyme sources (recombinant vs. tissue-extracted), substrate concentrations, and incubation times.
  • Orthogonal Assays : Compare results from fluorometric, radiometric, and SPR-based methods.
  • Data Normalization : Account for batch-to-batch variability in compound purity via qNMR or elemental analysis .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodology :

  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes to target enzymes (e.g., kinases, proteases).
  • QSAR Analysis : Corrogate substituent effects (e.g., hydroxy group position) with activity data from analogues.
  • MD Simulations : Assess ligand-protein stability over 100-ns trajectories to identify key binding interactions .

Q. What experimental approaches elucidate the metabolic fate of this compound in vivo?

  • Methodology :

  • Isotopic Labeling : Synthesize 14C^{14}\text{C}- or 13C^{13}\text{C}-labeled compound for tracing metabolites via LC-MS/MS.
  • In Vitro Metabolism : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites.
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations in rodent models using validated bioanalytical methods .

Q. How should researchers address the lack of ecological toxicity data for this compound?

  • Methodology :

  • OECD Guidelines : Perform Daphnia magna acute toxicity (48-hr EC50_{50}) and algal growth inhibition tests.
  • Biodegradation Studies : Use OECD 301B (CO2_2 evolution test) to assess microbial degradation.
  • QSAR Predictions : Estimate persistence/bioaccumulation via EPI Suite™ in absence of experimental data .

Key Methodological Considerations

  • Statistical Rigor : Report mean ± SD with n ≥ 3 replicates. Define significance thresholds (p < 0.05) and use ANOVA for multi-group comparisons .
  • Reproducibility : Include positive/negative controls in biological assays and share raw data via repositories like Zenodo.
  • Safety Protocols : Follow OSHA guidelines for handling amides (e.g., PPE, fume hoods) and dispose of waste via certified vendors .

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